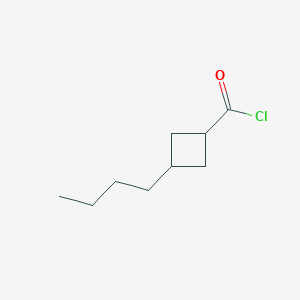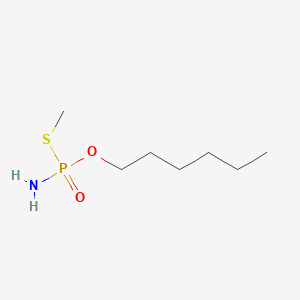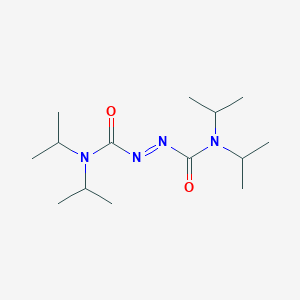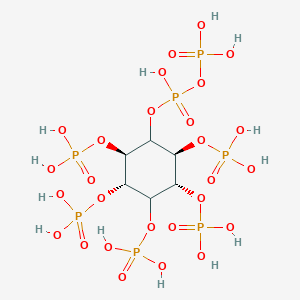
Fepradinol
Overview
Description
Fepradinol is a small molecule with the chemical formula C12H19NO2 . It is an experimental drug and has not been fully annotated . It is known to be an analgesic, antipyretic, and anti-inflammatory agent .
Synthesis Analysis
Fepradinol is a potent inhibitor of microbial infection. It is a coordination complex that inhibits the growth of bacteria, fungi, and viruses by interfering with the synthesis of proteins required for cell-wall biosynthesis .
Molecular Structure Analysis
Fepradinol has a molecular weight of 209.285 Da . The Fepradinol molecule contains a total of 34 bonds. There are 15 non-H bond(s), 6 multiple bond(s), 5 rotatable bond(s), 6 aromatic bond(s), 1 six-membered ring(s), 1 secondary amine(s) (aliphatic), 2 hydroxyl group(s), 1 primary alcohol(s), and 1 secondary alcohol(s) .
Physical And Chemical Properties Analysis
Fepradinol is a small molecule with the chemical formula C12H19NO2 . It has a molecular weight of 209.285 Da .
Scientific Research Applications
Anti-Inflammatory Activity in Acute Inflammation Models
Fepradinol has been tested in various experimental models of acute inflammation in rats. It has shown efficacy in reducing vascular permeability and inhibiting inflammatory actions induced by chemical mediators such as histamine, serotonin, and bradykinin . This suggests its potential use in treating conditions characterized by acute inflammation.
Vascular Permeability Modulation
Studies have indicated that Fepradinol can act on acute inflammation by reducing vascular permeability . This property is significant for conditions where vascular permeability plays a role, such as certain types of edema and inflammatory diseases.
Leukocyte Migration Inhibition
Fepradinol has demonstrated the ability to prevent cell migration in carrageenin-induced pleurisy, which is a model for inflammation and immune response . This could be relevant for diseases where leukocyte migration is a factor, such as autoimmune disorders.
Analgesic Potential
Although specific studies on Fepradinol’s analgesic effects are not detailed in the search results, its classification under analgesics and non-narcotic analgesics suggests it may have pain-relieving properties . Further research could explore its application as an analgesic.
Mechanism of Action in Anti-Inflammatory Response
Fepradinol’s mechanism of action has been compared to other non-steroidal anti-inflammatory drugs (NSAIDs), showing that it can suppress zymosan-induced paw edema in rats . Understanding its mechanism could lead to new insights into anti-inflammatory drug design.
Potential for Pharmacological Research
Fepradinol is listed as an experimental small molecule, indicating that it may have potential applications in pharmacological research . Its effects on various biological pathways could be a subject of study for developing new therapeutic agents.
Mechanism of Action
Target of Action
Fepradinol is an analgesic, antipyretic, and anti-inflammatory agent .
Mode of Action
Fepradinol’s anti-inflammatory action works differently from typical non-steroidal anti-inflammatory drugs (NSAIDs). Instead, it may stabilize lysosomal membranes, prevent white blood cells from entering inflamed areas, and reduce free radical formation . These actions could contribute to Fepradinol’s ability to reduce inflammation .
Biochemical Pathways
Its potential to reduce vascular permeability and inhibit the inflammatory actions induced by chemical mediators such as histamine, serotonin, and bradykinin suggests that it may influence these pathways .
Pharmacokinetics
Therefore, the impact of these properties on Fepradinol’s bioavailability is currently unknown .
Result of Action
Fepradinol has been shown to inhibit the inflammatory actions induced by various chemical mediators in experimental models of acute inflammation in rats . It was the only compound that inhibited the inflammatory actions induced by histamine, serotonin, and bradykinin, suggesting a broad spectrum of anti-inflammatory activity . Furthermore, Fepradinol was more potent than indomethacin and similar to piroxicam in reducing exudate volume and preventing cell migration in carrageenin-induced pleurisy .
Action Environment
The effectiveness of fepradinol in various experimental models suggests that it may be robust to different physiological conditions .
properties
IUPAC Name |
2-[(2-hydroxy-2-phenylethyl)amino]-2-methylpropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2/c1-12(2,9-14)13-8-11(15)10-6-4-3-5-7-10/h3-7,11,13-15H,8-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVOOBRUZWPQOER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)NCC(C1=CC=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60866967 | |
| Record name | 2-[(2-Hydroxy-2-phenylethyl)amino]-2-methylpropan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60866967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fepradinol | |
CAS RN |
36981-91-6, 63075-47-8 | |
| Record name | Fepradinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=36981-91-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fepradinol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036981916 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fepradinol [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063075478 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fepradinol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15902 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 2-[(2-Hydroxy-2-phenylethyl)amino]-2-methylpropan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60866967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FEPRADINOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/860MHI4WBA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![[(Tert-butoxy)methyl]cyclopropane](/img/structure/B120141.png)





![8-(Dimethylamino)-7-[4-(dimethylamino)benzoyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B120157.png)


![1-(Chloromethyl)-3,5-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]benzene](/img/structure/B120168.png)

